molecular formula C10H14O3 B5336159 4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 22609-95-6

4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5336159
CAS No.: 22609-95-6
M. Wt: 182.22 g/mol
InChI Key: OZYSHFZNDKTNCV-UHFFFAOYSA-N
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Description

4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic lactone characterized by a 10-membered ring system fused via a spiro junction at the C5 position. Its structure includes a methoxy group (-OCH₃) at the C4 position and an α,β-unsaturated lactone moiety (enone system).

Key spectral features of related compounds include:

  • IR: Strong absorption bands at ~1788 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (ketone C=O).
  • NMR: Distinct signals for methoxy protons (~δ 3.82 ppm in CDCl₃) and olefinic protons (δ 5.54–6.63 ppm) .

Properties

IUPAC Name

4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-8-7-9(11)13-10(8)5-3-2-4-6-10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYSHFZNDKTNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC12CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342371
Record name 4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22609-95-6
Record name 4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.

    Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used to substitute the methoxy group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound is primarily utilized as a precursor in the synthesis of various derivatives and complex organic molecules. Its spirocyclic structure enables diverse functionalization opportunities, making it valuable in organic synthesis pathways.

Synthetic Routes
The synthesis of 4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves cyclization reactions using appropriate precursors under controlled conditions. Common methods include:

  • Cyclization Reactions: Utilizing catalysts to promote the formation of the spiro compound from simpler precursors.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield carboxylic acids or ketones, while reduction processes can produce alcohols or alkanes, thus modifying its chemical properties for various applications .

Biological Applications

Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound and its derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects against plant pathogens such as Sclerotinia sclerotiorum and Phytophthora capsici. The effective concentrations (EC50) for these compounds were reported to be substantially lower than that of traditional antifungal agents, indicating enhanced efficacy .

Mechanism of Action
The antifungal activity is believed to stem from the compound's ability to disrupt cellular structures within fungal cells, leading to morphological changes and eventual cell death. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies demonstrated that treated fungi exhibited significant cellular damage compared to untreated controls .

Therapeutic Potential

Cancer Research
Research has indicated that derivatives of this compound may possess anticancer properties. Specifically, compounds designed from this framework have been investigated for their ability to inhibit certain cancer cell lines, with promising results suggesting potential applications in cancer therapy .

Data Table: Summary of Applications

Application Area Details
Chemical Synthesis Building block for complex organic molecules; versatile functionalization options.
Antifungal Activity Effective against plant pathogens; EC50 values significantly lower than traditional agents.
Therapeutic Potential Investigated for anticancer properties; potential use in cancer therapies.

Case Studies

  • Antifungal Efficacy Study:
    A series of new butenolide compounds derived from this compound were tested against Sclerotinia sclerotiorum. The results indicated that these compounds exhibited EC50 values as low as 1.51 mg/L, showcasing their potential as effective antifungal agents .
  • Cancer Cell Line Inhibition:
    In vitro studies revealed that certain derivatives of this compound could inhibit the growth of specific cancer cell lines by inducing apoptosis, suggesting a mechanism that warrants further investigation for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azaspiro Derivatives

a. 1-Azaspiro[4.5]dec-3-en-2-one Derivatives
  • Example : (5S,8S)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A)
    • Structural Difference : Replaces the oxygen atom in the spiro ring with nitrogen (1-aza vs. 1-oxa).
    • Applications : Exhibits antitumor activity and is patented for therapeutic use in cancer treatment .
    • Synthesis : Typically involves cyclization of pyrimidine precursors with ketones or aldehydes under mild conditions .
b. Spirotetramat Enol Metabolites
  • Example : cis-3-(2,5-Dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one
    • Structural Features : Contains a dimethylphenyl substituent and hydroxyl group.
    • Applications : Key metabolite of the insecticide spirotetramat, contributing to its systemic activity in plants .
    • Regulatory Status : Recognized by the EPA for pesticide residue tolerances in crops .

Substituted 1-Oxaspiro[4.5]dec-3-en-2-one Derivatives

a. Halogen-Substituted Derivatives
  • Example: 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one Structural Modifications: Dichlorophenyl and hydroxyl groups enhance electrophilicity.
b. Aryl-Substituted Derivatives
  • Example: 4-[(6-Chloro-3-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one Structural Features: Pyridyl and dichlorophenyl substituents improve binding affinity in pesticidal applications. Crystallography: Monoclinic crystal system (P21/n) with unit cell dimensions a = 7.2457 Å, b = 13.108 Å, c = 21.054 Å .

Functional Group Variations

Compound Name Substituents Molecular Formula Key Applications References
4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one C4-OCH₃ C₁₀H₁₂O₃ Synthetic intermediate
Spirotetramat Enol C3-(2,5-Dimethylphenyl), C4-OH C₁₄H₁₇NO₂ Pesticide metabolite
Compound A (Antitumor) C3-Biphenyl, C4-OH, C8-OCH₃ C₂₂H₂₀ClFNO₃ Oncology therapeutics
3-(2,4-Dichlorophenyl)-4-hydroxy C3-(2,4-Cl₂C₆H₃), C4-OH C₁₅H₁₃Cl₂O₃ Agrochemical research

Key Research Findings and Trends

Bioactivity Correlation : The presence of electron-withdrawing groups (e.g., Cl, F) or aromatic systems (e.g., biphenyl) enhances bioactivity in pesticidal and antitumor applications .

Stereochemical Impact : The cis configuration in spirotetramat metabolites is critical for systemic translocation in plants, whereas trans isomers show reduced efficacy .

Synthetic Challenges : Methoxy-substituted spiro compounds require precise control of oxidation states to avoid side reactions, as seen in hypervalent iodine-mediated syntheses .

Biological Activity

4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

Chemical Structure and Properties

The compound this compound features a spirocyclic structure that contributes to its unique reactivity and biological properties. The methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antifungal Activity

Recent studies have investigated the antifungal properties of derivatives of this compound, particularly against Sclerotinia sclerotiorum, a significant plant pathogen.

Case Study: Antifungal Efficacy

In a study published in Organic & Biomolecular Chemistry, various butenolide compounds were synthesized, including those based on the methoxyacrylate scaffold derived from this compound. The results indicated significant antifungal activity with improved efficacy compared to lead compounds:

CompoundEC50 (mg/L)Improvement Factor
Lead Compound10.62-
Compound VI-61.517x
Compound VI-71.815.87x

This study demonstrated that modifications at the 4-position of the butenolide structure significantly enhance antifungal activity, especially when steric hindrance is increased at the ortho-position of the benzene ring .

Antibacterial Activity

While antifungal properties have been more extensively studied, preliminary investigations into the antibacterial activity of this compound indicate potential effectiveness against various bacterial strains.

Research Findings

A study focused on the synthesis of tetronate-containing compounds highlighted the antibacterial properties of related structures, suggesting that spiro compounds may exhibit similar or enhanced activity due to their unique structural features. The research indicated that some derivatives showed promising results in inhibiting bacterial growth, although specific quantitative data for this compound was not detailed in the findings .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve disruption of cellular membranes and interference with metabolic pathways in target organisms.

Molecular Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and target enzymes or receptors in pathogens. These studies suggest that the methoxy group facilitates binding to active sites, enhancing inhibitory effects on fungal growth pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one
Reactant of Route 2
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